3-Chloro-4-fluorobenzoyl fluoride
Overview
Description
3-Chloro-4-fluorobenzoyl fluoride is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-4-fluorobenzoyl fluoride typically involves the reaction of 4-fluorobenzaldehyde with a chlorinating agent in the presence of a radical initiator to form 4-fluorobenzoyl chloride. This intermediate is then further reacted with a chlorinating agent in the presence of a chlorination catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and an appropriate solvent.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include substituted benzoyl fluorides.
Coupling Products: The major products are biaryl compounds formed through the coupling of the benzoyl fluoride with an arylboronic acid.
Scientific Research Applications
3-Chloro-4-fluorobenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobenzoyl fluoride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its electrophilicity, making it more reactive towards nucleophiles. In coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 3 position.
3-Chloro-4-fluorobenzoyl chloride: Similar but with a chloride group instead of a fluoride group.
Uniqueness
3-Chloro-4-fluorobenzoyl fluoride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electron-withdrawing effects are beneficial.
Properties
IUPAC Name |
3-chloro-4-fluorobenzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKNPFAROLZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600602 | |
Record name | 3-Chloro-4-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-51-6 | |
Record name | 3-Chloro-4-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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